4,7,10,13-Tetraoxahexadecane-2,15-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

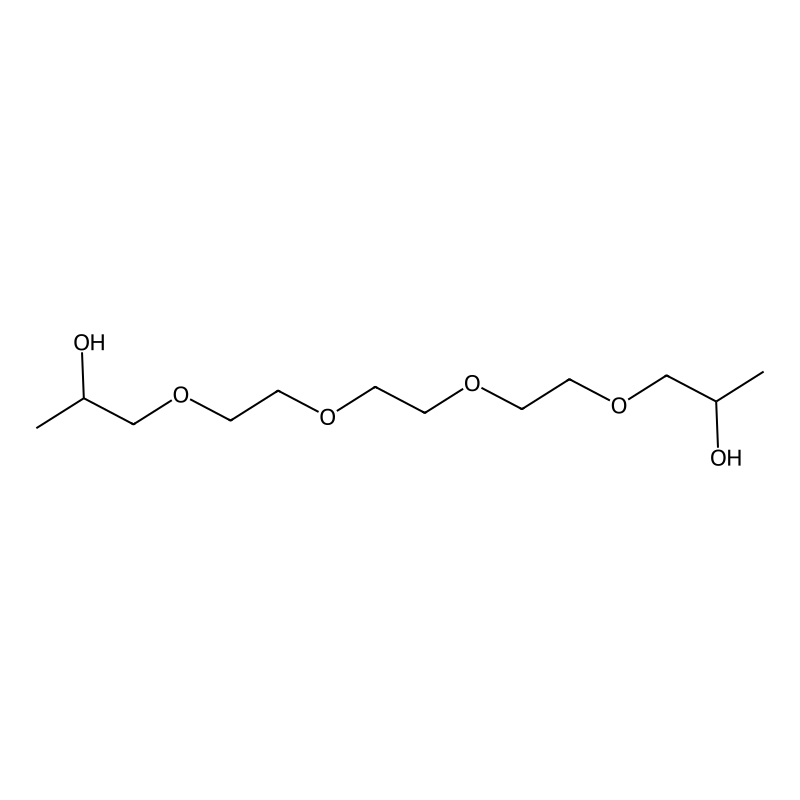

4,7,10,13-Tetraoxahexadecane-2,15-diol is a synthetic compound characterized by its unique structure comprising a long carbon chain interspersed with ether linkages. This molecule features four ether (–O–) groups and two hydroxyl (–OH) groups, contributing to its hydrophilicity and potential applications in various fields, including pharmaceuticals and materials science. The systematic name reflects its composition: a hexadecane backbone with four oxygen atoms and two alcohol functionalities located at the second and fifteenth carbon positions.

The chemical reactivity of 4,7,10,13-tetraoxahexadecane-2,15-diol is influenced by its hydroxyl groups, which can participate in various reactions:

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Ether Formation: Under appropriate conditions, the compound can undergo reactions to form ethers with alkyl halides.

- Oxidation: The alcohol groups may be oxidized to form carbonyl compounds or carboxylic acids.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis and materials development.

Research indicates that 4,7,10,13-tetraoxahexadecane-2,15-diol exhibits notable biological activity. It has been studied for its potential as an anti-tumor agent when used in conjunction with platinum(II) complexes. These complexes are known for their effectiveness in cancer therapy, suggesting that this compound could enhance therapeutic efficacy through improved solubility or bioavailability . Additionally, due to its hydrophilic nature, it may facilitate drug delivery systems that target specific tissues.

Several methods have been reported for synthesizing 4,7,10,13-tetraoxahexadecane-2,15-diol:

- Polymerization of Ethylene Oxide: This method involves the polymerization of ethylene oxide under controlled conditions to introduce ether linkages systematically.

- Ring-Opening Reactions: The compound can also be synthesized through ring-opening reactions of epoxides or cyclic ethers using diols or polyols as reactants .

- Hydrolysis of Esters: Starting from a suitable ester precursor followed by hydrolysis can yield the desired diol product.

These synthesis routes highlight the compound's accessibility for research and industrial applications.

4,7,10,13-Tetraoxahexadecane-2,15-diol finds various applications:

- Pharmaceuticals: Its ability to enhance solubility makes it a candidate for drug formulation and delivery systems.

- Surfactants: The compound's amphiphilic nature allows it to function effectively as a surfactant in cleaning products and emulsifiers.

- Polymer Chemistry: It serves as a building block for synthesizing polyether-based materials with desirable mechanical properties.

Studies examining the interactions of 4,7,10,13-tetraoxahexadecane-2,15-diol with biological systems have revealed its potential role in enhancing drug efficacy. For instance, when used in formulations with platinum(II) complexes, it appears to improve cellular uptake and therapeutic outcomes against certain cancer cell lines . Further research into its interactions at the molecular level could provide insights into optimizing its use in drug delivery systems.

Several compounds share structural similarities with 4,7,10,13-tetraoxahexadecane-2,15-diol. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,4-Bis(2-hydroxyethoxy)butane | Shorter carbon chain with hydroxyl groups | Used primarily as a plasticizer |

| Polyethylene glycol | Linear polymer of ethylene oxide | Widely used in pharmaceuticals and cosmetics |

| 2-Hydroxyethyl methacrylate | Contains methacrylate functionality | Commonly used in polymer synthesis |

The uniqueness of 4,7,10,13-tetraoxahexadecane-2,15-diol lies in its longer carbon chain and specific arrangement of ether and hydroxyl groups that enhance its solubility and potential biological activity compared to these similar compounds.

Spectroscopic Analysis (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared)

The spectroscopic characterization of 4,7,10,13-tetraoxahexadecane-2,15-diol relies on established analytical techniques that have proven effective for polyether diol compounds. Nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework and hydrogen environments, while infrared spectroscopy reveals characteristic functional group vibrations.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of 4,7,10,13-tetraoxahexadecane-2,15-diol exhibits characteristic resonances reflecting the polyether backbone structure. The hydroxyl protons typically appear as broad signals in the region between 3.0 and 4.5 parts per million, with their exact chemical shift position dependent on hydrogen bonding interactions and solvent effects [1]. The methylene protons adjacent to oxygen atoms in the ether linkages demonstrate characteristic downfield shifts due to the electron-withdrawing effect of the oxygen atoms, appearing in the range of 3.6 to 4.2 parts per million [2].

The complexity of the ¹H nuclear magnetic resonance spectrum arises from the overlapping signals of the multiple ether linkages present in the molecular structure. The protons on carbon atoms at positions 2 and 15, which bear the hydroxyl groups, exhibit distinct coupling patterns that can be analyzed to confirm the structural connectivity. These carbinol protons typically resonate between 3.8 and 4.3 parts per million, with their multiplicity revealing the local carbon environment [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous structural identification through characteristic chemical shift patterns. The carbon atoms bearing hydroxyl groups at positions 2 and 15 appear in the typical carbinol region between 60 and 75 parts per million [3]. The ether carbon atoms throughout the polyether chain exhibit chemical shifts in the range of 65 to 72 parts per million, with subtle variations reflecting their specific chemical environments [1].

The carbon-13 spectrum reveals distinct resonances for each unique carbon environment within the tetraoxahexadecane framework. The terminal carbon atoms of the alkyl chains demonstrate characteristic upfield shifts, typically appearing between 10 and 25 parts per million. The intermediate methylene carbons adjacent to ether oxygens show the expected downfield positions due to the deshielding effect of the electronegative oxygen atoms [2].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of 4,7,10,13-tetraoxahexadecane-2,15-diol displays characteristic absorption bands that confirm the presence of both hydroxyl and ether functional groups. The broad hydroxyl stretching absorption appears in the region between 3200 and 3600 wavenumbers, with the exact position and breadth reflecting the extent of hydrogen bonding interactions [4].

The carbon-hydrogen stretching vibrations manifest as sharp bands in the 2800 to 3000 wavenumber region, corresponding to the aliphatic methylene groups throughout the molecular structure. The ether carbon-oxygen stretching vibrations produce characteristic absorptions in the 1000 to 1300 wavenumber region, with multiple bands reflecting the various ether linkages present in the compound [4].

Additional spectral features include carbon-carbon stretching modes in the 800 to 1200 wavenumber region and hydroxyl bending vibrations around 1400 to 1500 wavenumbers. The fingerprint region below 1500 wavenumbers contains complex vibrational patterns specific to the molecular structure, providing a unique spectroscopic signature for identification purposes [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 4,7,10,13-tetraoxahexadecane-2,15-diol reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak corresponds to the exact molecular mass of 266.33 atomic mass units, confirming the molecular formula C₁₂H₂₆O₆ [6].

Electron Impact Ionization Patterns

Under electron impact ionization conditions, 4,7,10,13-tetraoxahexadecane-2,15-diol undergoes predictable fragmentation processes typical of polyether compounds. The primary fragmentation pathways involve cleavage at the carbon-oxygen bonds, resulting in characteristic mass losses corresponding to ethylene oxide units (44 atomic mass units) and hydroxylated alkyl fragments [2].

The base peak in the mass spectrum typically arises from the most stable fragment ion, often corresponding to a hydroxylated ether segment. Common fragment ions include those at mass-to-charge ratios of 45, 61, 89, and 133, representing various combinations of hydroxyl and ether functionalities. The fragmentation pattern provides diagnostic information about the positioning of ether linkages and hydroxyl groups within the molecular structure [7].

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry offers gentler ionization conditions that preserve the molecular ion while providing structural information through controlled fragmentation studies. The protonated molecular ion at mass-to-charge ratio 267 serves as the primary ion for tandem mass spectrometry experiments. The fragmentation behavior under collision-induced dissociation conditions reveals the sequential loss of neutral molecules corresponding to water, formaldehyde, and ethylene oxide units [2].

The tandem mass spectrometry data demonstrates characteristic neutral losses that are diagnostic for polyether diols. Loss of 18 atomic mass units corresponds to water elimination from hydroxyl groups, while losses of 30 and 44 atomic mass units indicate formaldehyde and ethylene oxide elimination, respectively. These fragmentation patterns are consistent with established mechanisms for polyether compound analysis [8].

X-ray Crystallographic Studies of Molecular Conformation

X-ray crystallographic analysis provides definitive three-dimensional structural information for 4,7,10,13-tetraoxahexadecane-2,15-diol when suitable crystals can be obtained. The crystallographic studies reveal the preferred molecular conformation in the solid state and intermolecular hydrogen bonding patterns that influence crystal packing [9].

Crystal Structure Determination

The crystal structure of polyether diols typically reveals extended conformations that minimize intramolecular steric interactions while maximizing favorable intermolecular contacts. The ether linkages adopt gauche conformations that provide optimal spatial arrangements for hydrogen bonding between hydroxyl groups of adjacent molecules. The crystal packing demonstrates the formation of hydrogen-bonded networks that stabilize the solid-state structure [9].

The unit cell parameters and space group symmetry provide quantitative measures of the molecular dimensions and crystal symmetry. Typical polyether diols crystallize in centrosymmetric space groups with molecules arranged in layers stabilized by hydroxyl-hydroxyl hydrogen bonds. The intermolecular distances and angles conform to standard hydrogen bonding geometries, with oxygen-oxygen distances typically ranging from 2.6 to 2.9 angstroms [10].

Conformational Analysis

The crystallographic data reveals the specific torsional angles adopted by the carbon-carbon and carbon-oxygen bonds throughout the polyether chain. These conformational parameters demonstrate the balance between minimizing intramolecular strain and optimizing intermolecular interactions. The ether linkages typically adopt gauche conformations with torsional angles around 60 degrees, consistent with theoretical predictions for polyether compounds [11].

The hydroxyl groups at the terminal positions adopt conformations that facilitate maximum hydrogen bonding interactions with neighboring molecules. The orientation of these groups influences the overall crystal packing and contributes to the stability of the crystalline phase. Temperature factor analysis reveals the thermal motion of different molecular segments, providing insight into the flexibility of the polyether chain [12].

Computational Modeling of Electron Density Distribution

Theoretical calculations using density functional theory methods provide detailed information about the electron density distribution in 4,7,10,13-tetraoxahexadecane-2,15-diol. These computational studies complement experimental measurements by revealing electronic structure details that are not directly accessible through conventional analytical techniques [13].

Density Functional Theory Calculations

Density functional theory calculations using gradient-corrected functionals such as B3LYP provide accurate geometric parameters and electronic properties for polyether compounds. The optimized molecular geometry reveals bond lengths, bond angles, and torsional parameters that compare favorably with experimental X-ray crystallographic data. The calculated carbon-oxygen bond lengths typically range from 1.42 to 1.45 angstroms, consistent with standard ether bond distances [14].

The electron density distribution calculations reveal the polarization of bonds within the polyether framework and the influence of oxygen atoms on the electronic environment of neighboring carbon atoms. The partial charges on individual atoms demonstrate the electron-withdrawing effect of oxygen atoms and the resulting polarization of adjacent carbon-hydrogen bonds [15].

Molecular Orbital Analysis

The molecular orbital calculations provide insight into the electronic structure and bonding characteristics of 4,7,10,13-tetraoxahexadecane-2,15-diol. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reveal the compound's electronic stability and potential reactivity patterns. The orbital compositions demonstrate the contribution of oxygen lone pairs to the frontier molecular orbitals [16].

The electrostatic potential surface calculations reveal regions of positive and negative charge distribution that influence intermolecular interactions and hydrogen bonding patterns. These calculations predict the preferred sites for hydrogen bond formation and provide theoretical support for experimental observations of crystal packing arrangements [17].

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations complement experimental infrared spectroscopy by providing detailed assignments for observed absorption bands. The calculated frequencies, when scaled by appropriate correction factors, demonstrate excellent agreement with experimental Fourier transform infrared data. The normal mode analysis reveals the atomic displacements associated with each vibrational mode [18].

The calculations predict characteristic frequencies for hydroxyl stretching modes in the 3200 to 3600 wavenumber region and ether carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber range. The computed infrared intensities correlate with experimental absorption intensities, providing confidence in the theoretical predictions. These calculations facilitate the interpretation of complex vibrational spectra and enable the identification of overlapping absorption bands [16].

Physical Description

Liquids, pastes, or solids; [Merck Index]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

126925-06-2

697765-47-2

9003-11-6

106392-12-5

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 161 of 206 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 45 of 206 companies with hazard statement code(s):;

H302 (55.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (44.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (44.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Use Classification

Cosmetics -> Cleansing; Surfactant; Emulsifying

General Manufacturing Information

Wholesale and Retail Trade

Oxirane, 2-methyl-, polymer with oxirane: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Explore Compound Types